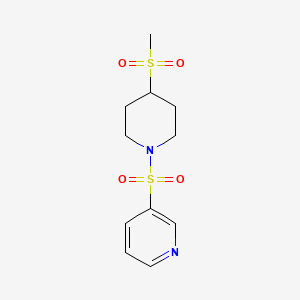

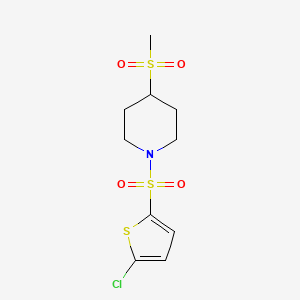

3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)pyridine” is a chemical compound that falls under the category of piperidine derivatives . Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives is a significant area of research in organic chemistry . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N2O2S . The molecular weight is 226.3 .Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . One such reaction is the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications

Crystallography and Structural Analysis

Studies on compounds like "(1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane" and "N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide" provide insights into the crystallography of complex molecules. These studies reveal how specific substituents and structural modifications affect the molecular conformation and intermolecular interactions within crystals, which is crucial for understanding the physical properties and reactivity of similar compounds (Yang et al., 2008); (Kumar et al., 2012).

Chemistry and Synthesis

Research on the synthesis and properties of sulfur-containing compounds, such as "Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands," showcases the versatility of sulfur-functionalized ligands in coordination chemistry. These studies explore the impact of oxidized sulfur centers on the spin states of iron complexes, which can influence the development of materials with magnetic or electronic applications (Cook et al., 2015).

Medicinal Chemistry and Drug Design

The development of novel heterocyclic compounds based on sulfonamide groups, such as those detailed in "Synthesis and Antimicrobial Activity of some New Heterocycles Based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole," highlights the role of sulfonyl and sulfonamide groups in medicinal chemistry. These compounds demonstrate potential antimicrobial activity, underscoring the importance of structural diversity in the search for new therapeutic agents (El‐Emary et al., 2002).

Material Science and Polymer Chemistry

The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties exemplifies the application of similar compounds in material science. These polymers exhibit remarkable properties, such as high thermal stability, excellent solubility in organic solvents, and low dielectric constants, making them suitable for advanced electronic applications (Liu et al., 2013).

Properties

IUPAC Name |

3-(4-methylsulfonylpiperidin-1-yl)sulfonylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S2/c1-18(14,15)10-4-7-13(8-5-10)19(16,17)11-3-2-6-12-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGKNNXZXJJAIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxyethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2410404.png)

![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)

![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)